molecular formula C20H20N6O6S2 B601275 Cefamandole Impurity A CAS No. 36922-15-3

Cefamandole Impurity A

Cat. No.: B601275
CAS No.: 36922-15-3
M. Wt: 504.5 g/mol
InChI Key: GMOWDNMIMITXAA-DDUZABMNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cefamandole Impurity A is a byproduct found in the synthesis of cefamandole, a second-generation cephalosporin antibiotic. This impurity is significant in the pharmaceutical industry as it can affect the purity, efficacy, and safety of the final drug product. Understanding and controlling impurities like this compound is crucial for ensuring the quality of pharmaceutical formulations .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Cefamandole Impurity A involves the synthesis of cefamandole nafate. The process typically includes the following steps:

Industrial Production Methods: The industrial production of this compound follows similar steps but is optimized for large-scale manufacturing. The process is designed to be simple, with high product yield, high purity, and high reaction selectivity. No special equipment is required, making it suitable for industrial production .

Chemical Reactions Analysis

Types of Reactions: Cefamandole Impurity A undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles under various conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce sulfoxides or sulfones, while reduction may yield alcohols or amines .

Scientific Research Applications

Cefamandole Impurity A has several scientific research applications, including:

Mechanism of Action

Cefamandole Impurity A, like cefamandole, exerts its effects by binding to specific penicillin-binding proteins located inside the bacterial cell wall. This binding inhibits the third and last stage of bacterial cell wall synthesis, leading to cell lysis and death. The bactericidal action results from the inhibition of cell-wall synthesis .

Comparison with Similar Compounds

    Cefamandole: The parent compound, a second-generation cephalosporin antibiotic.

    Cephalothin: A first-generation cephalosporin with similar antibacterial activity.

    Cephaloridine: Another first-generation cephalosporin with a similar spectrum of activity.

    Cefazolin: A first-generation cephalosporin used for similar indications

Uniqueness: Cefamandole Impurity A is unique due to its specific structure and formation pathway during the synthesis of cefamandole. Its presence and control are crucial for ensuring the quality and safety of cefamandole formulations .

Properties

CAS No.

36922-15-3

Molecular Formula

C20H20N6O6S2

Molecular Weight

504.5 g/mol

IUPAC Name

(6R,7R)-7-[[(2R)-2-acetyloxy-2-phenylacetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C20H20N6O6S2/c1-10(27)32-15(11-6-4-3-5-7-11)16(28)21-13-17(29)26-14(19(30)31)12(8-33-18(13)26)9-34-20-22-23-24-25(20)2/h3-7,13,15,18H,8-9H2,1-2H3,(H,21,28)(H,30,31)/t13-,15-,18-/m1/s1

InChI Key

GMOWDNMIMITXAA-DDUZABMNSA-N

Isomeric SMILES

CC(=O)O[C@H](C1=CC=CC=C1)C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)CSC4=NN=NN4C)C(=O)O

Canonical SMILES

CC(=O)OC(C1=CC=CC=C1)C(=O)NC2C3N(C2=O)C(=C(CS3)CSC4=NN=NN4C)C(=O)O

Purity

> 95%

quantity

Milligrams-Grams

Synonyms

5-​Thia-​1-​azabicyclo[4.2.0]​oct-​2-​ene-​2-​carboxylic acid, 7-​[[(acetyloxy)​phenylacetyl]​amino]​-​3-​[[(1-​methyl-​1H-​tetrazol-​5-​yl)​thio]​methyl]​-​8-​oxo-​, [6R-​[6α,​7β(R*)​]​]​- (9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.